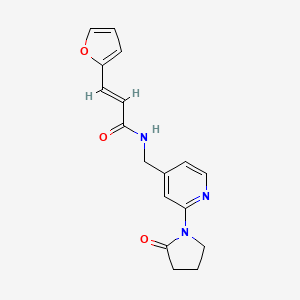![molecular formula C12H21NO3 B2396688 (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1312771-60-0](/img/structure/B2396688.png)
(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, also known as C29H45NO3, is a synthetic compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. This compound is a member of the pyrrole family and has a unique molecular structure that gives it interesting properties and potential uses.
Wissenschaftliche Forschungsanwendungen
(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been the subject of extensive research due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In industry, this compound has been used as a building block for the synthesis of other compounds with interesting properties.
Wirkmechanismus
The mechanism of action of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways. In the case of neurodegenerative diseases, (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been shown to reduce inflammation and oxidative stress, which are known to contribute to the progression of these diseases. In agriculture, (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been shown to inhibit the growth of fungi and insects by interfering with their cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate vary depending on the application. In medicine, this compound has been shown to reduce inflammation and oxidative stress, which can help protect neurons from damage. In agriculture, (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been shown to inhibit the growth of fungi and insects by interfering with their cellular processes. The use of this compound in industry is still in the early stages, but it has potential as a building block for the synthesis of other compounds with interesting properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in lab experiments include its unique molecular structure, which gives it interesting properties and potential applications. Its synthesis method is well-established, and the compound is commercially available, making it easy to obtain for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for research on (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. In medicine, further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, more research is needed to determine its effectiveness as an alternative to traditional pesticides. In industry, there is potential for the synthesis of other compounds with interesting properties using (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a building block. Overall, the unique properties of this compound make it a promising candidate for further research in various fields.
Synthesemethoden
The synthesis of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves a multistep process that requires expertise in organic chemistry. The most commonly used method involves the reaction of tert-butyl acrylate with 3,4-dihydro-2H-pyrrole in the presence of a catalyst, followed by a series of purification steps to obtain the final product. This method has been optimized over the years to improve the yield and purity of the compound, and it is now widely used in research labs around the world.
Eigenschaften
IUPAC Name |
tert-butyl (4R)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8?,9?,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMJGHUOLKTJI-UDNWOFFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC[C@H](C2C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

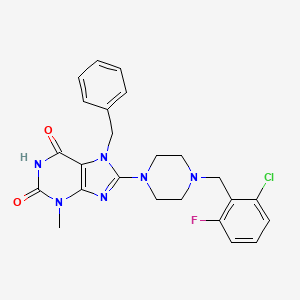



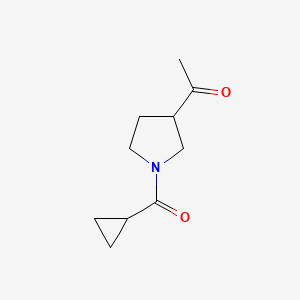

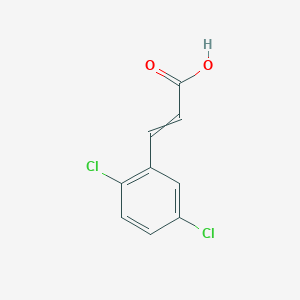
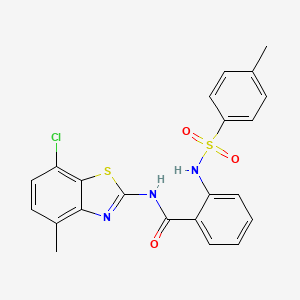

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

